molecular formula C7H13NO B11744338 (1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol

(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol

Cat. No.: B11744338
M. Wt: 127.18 g/mol
InChI Key: LACGQJFPYBIEAX-UHFFFAOYSA-N
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Description

(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol is a chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This tetrahydropyridine (THP) derivative shares a core structural motif with several biologically active compounds, particularly those targeting the cholinergic system. The 1,2,5,6-tetrahydropyridine scaffold is a key feature in the natural alkaloid arecoline, a muscarinic acetylcholine receptor agonist, and is extensively investigated for its potential in central nervous system (CNS) drug discovery . Researchers utilize this methanol-functionalized THP derivative as a versatile building block for the design and synthesis of novel molecules. Its structure makes it a valuable precursor for developing ligands for muscarinic and nicotinic acetylcholine receptors . Such ligands are crucial for probing neurodegenerative pathologies, including Alzheimer's disease, where the activation of M1 muscarinic receptors has been linked to potential cognitive benefits and modulation of disease-related pathways, such as reducing amyloid-beta peptide production and tau hyperphosphorylation . The compound serves as a key intermediate in multi-step synthetic routes for creating complex pharmacologically active agents. The functional groups present in the molecule allow for further chemical modifications, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and blood-brain barrier permeability . This compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-6-yl)methanol

InChI

InChI=1S/C7H13NO/c1-8-5-3-2-4-7(8)6-9/h2,4,7,9H,3,5-6H2,1H3

InChI Key

LACGQJFPYBIEAX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=CC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol typically involves the reduction of the corresponding pyridine derivative. One common method involves the reduction of 2-methylpyridine using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrahydropyridine derivatives.

Scientific Research Applications

(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

  • Structure : Aromatic phenyl group at the 4-position vs. hydroxymethyl at the 2-position in the target compound.
  • Key Difference: MPTP is a potent neurotoxin causing parkinsonism due to its conversion to MPP⁺, which selectively destroys dopaminergic neurons .

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol

  • Structure: Ethanol substituent on a tetrahydroimidazopyridine ring vs. methanol on tetrahydropyridine.

Pyridine Derivatives with Hydroxymethyl Groups

(3,6-Dichloro-5-methoxypyridin-2-yl)methanol

  • Structure : Fully aromatic pyridine with chloro and methoxy substituents.
  • The hydroxymethyl group’s position (2-position) aligns with the target compound, but the saturated ring in the latter may confer conformational flexibility .

2-(Pyridin-2-yl)ethanol

  • Structure: Ethanol chain attached to pyridine’s 2-position.

Bicyclic and Tricyclic Methanol Derivatives

3-Cyclopropylbicyclo[4.1.0]heptan-7-yl)methanol

  • Structure: Bicyclic system with cyclopropane and methanol groups.
  • Functional Impact : The rigid bicyclic framework may restrict rotational freedom, contrasting with the flexible tetrahydropyridine ring. Such structural differences could influence binding affinity in enzyme inhibition studies, as seen in cholinesterase inhibitors from Polygonum hydropiper essential oils .

Substituent-Driven Comparisons

Methyl 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylate Hydrobromide

  • Structure : Carboxylate ester at the 3-position vs. hydroxymethyl at the 2-position.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Activities Reference
(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol Tetrahydropyridine 1-Me, 2-CH₂OH Potential CNS modulation
MPTP Tetrahydropyridine 1-Me, 4-Ph Neurotoxicity (dopaminergic damage)
2-(Pyridin-2-yl)ethanol Pyridine 2-CH₂CH₂OH Enhanced solubility
3-Cyclopropylbicyclo[4.1.0]heptan-7-yl)methanol Bicyclo[4.1.0]heptane 7-CH₂OH, Cyclopropyl Rigid structure, enzyme inhibition

Research Findings and Implications

  • Neurotoxicity Avoidance : Unlike MPTP, the hydroxymethyl substituent in the target compound may mitigate neurotoxic risks by reducing conversion to toxic metabolites .
  • Synthetic Flexibility: The use of NaBH₄ in methanol (as in ) offers a scalable route for analogs, contrasting with iodine-mediated syntheses in tetrahydro-pyrimidinylthio compounds .

Biological Activity

(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol is a compound belonging to the class of tetrahydropyridines, characterized by its unique structure which includes a hydroxymethyl group. This compound has garnered attention for its potential biological activities and therapeutic applications.

PropertyValue
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
IUPAC Name(1-methyl-3,6-dihydro-2H-pyridin-6-yl)methanol
InChI KeyLACGQJFPYBIEAX-UHFFFAOYSA-N
CAS Number258504-19-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may act as a ligand for neurotransmitter receptors, influencing neuronal signaling pathways. Such interactions suggest potential applications in the treatment of neurological disorders.

Neuroprotective Effects

Studies have indicated that this compound may exhibit neuroprotective properties. For instance, it has been shown to mitigate oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Enzyme Interaction

Research has demonstrated that this compound can interact with specific enzymes involved in neurotransmitter metabolism. For example, it may inhibit monoamine oxidase (MAO) activity, which could lead to increased levels of neurotransmitters like serotonin and dopamine in the brain.

Study 1: Neuroprotective Activity

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of various tetrahydropyridine derivatives, including this compound. The results indicated that this compound exhibited significant protective effects against oxidative stress-induced cell death in neuronal cultures. The mechanism was linked to the modulation of antioxidant enzyme activity .

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was found to inhibit MAO activity effectively. The IC50 value for this inhibition was reported at approximately 50 μM. This suggests potential therapeutic implications for mood disorders and other conditions associated with impaired neurotransmitter levels .

Comparative Analysis with Related Compounds

CompoundBiological ActivityIC50 (μM)
This compoundNeuroprotection; MAO inhibition~50
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)Neurotoxin used in Parkinson's modelsVaries

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of precursor amines or alcohols under acidic or catalytic conditions. For example, analogous pyridine-methanol derivatives are synthesized via nucleophilic substitution or reductive amination. Ethanol or dichloromethane is often used as a solvent, with purification via recrystallization or column chromatography .
  • Key Considerations :

  • Catalysts : Use of Pd/C or Raney nickel for hydrogenation steps.
  • Temperature : Reactions often proceed at 60–80°C for 12–24 hours.
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of methylating agents) to minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodology :

  • NMR : The methyl group on the tetrahydropyridine ring appears as a singlet (~δ 2.3 ppm in 1^1H NMR). The methanol hydroxyl proton may show broad peaks at δ 1.5–2.5 ppm, depending on solvent .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight. Fragmentation patterns help identify the tetrahydropyridine backbone.
  • IR : O-H stretching (~3200–3600 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}) are diagnostic .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodology :

  • Oxidation Risk : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the tetrahydropyridine ring.
  • Hydrolysis : Avoid aqueous solvents at neutral/basic pH; use anhydrous conditions for long-term stability .

Q. How does solvent polarity affect the reactivity of this compound in nucleophilic substitutions?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the methanol oxygen, facilitating reactions with electrophiles (e.g., acyl chlorides). Non-polar solvents (e.g., toluene) are preferred for Friedel-Crafts-type reactions .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic efficiencies in the synthesis of this compound derivatives?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps (e.g., ring closure vs. methylation).
  • DFT Calculations : Model transition states to compare energy barriers of competing pathways (e.g., Pd-catalyzed vs. acid-mediated cyclization) .

Q. How can computational modeling (DFT, MD) predict the regioselectivity of this compound in electrophilic reactions?

  • Methodology :

  • Electrostatic Potential Maps : Identify electron-rich regions (e.g., N-methyl group) prone to electrophilic attack.
  • Solvent Effects : Simulate solvent interactions to predict shifts in regioselectivity (e.g., acetonitrile vs. THF) .

Q. What in vitro bioactivity assays are suitable for evaluating this compound as a pharmacophore?

  • Methodology :

  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.
  • Cell Viability : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (IC50_{50}) validate potency .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound analogs?

  • Methodology :

  • Cross-Validation : Compare NMR data across deuterated solvents (CDCl3_3, DMSO-d6_6) to isolate solvent-induced shifts.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or tautomerism .

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